molecular formula C13H11N3O2 B3860673 [(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate

[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate

Cat. No.: B3860673
M. Wt: 241.24 g/mol
InChI Key: VWFMCEPLGRYJHQ-GDNBJRDFSA-N
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Description

[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid (NH2COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with N-phenylcarbamate under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the formation of the desired product. For instance, the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst like iron-chrome (TZC-3/1) can yield the compound with high selectivity .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. The reaction of amines with organic carbonates such as dimethyl carbonate is a preferred method due to its lower environmental impact . This method can be scaled up for industrial production, providing an efficient and eco-friendly route to synthesize this compound.

Chemical Reactions Analysis

Types of Reactions

[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with active site residues of enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate is unique due to its specific combination of a pyridine ring, a phenyl group, and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(16-12-4-2-1-3-5-12)18-15-10-11-6-8-14-9-7-11/h1-10H,(H,16,17)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFMCEPLGRYJHQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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